Lignan P Lignan P An impurity of Etoposide. Etoposide is a cytotoxic anticancer drug which belongs to the topoisomerase inhibitor drug class. It is used in form of its salt etoposide phosphate.
Brand Name: Vulcanchem
CAS No.: 23363-35-1
VCID: VC21348836
InChI: InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Molecular Formula: C27H30O13
Molecular Weight: 562.5 g/mol

Lignan P

CAS No.: 23363-35-1

Cat. No.: VC21348836

Molecular Formula: C27H30O13

Molecular Weight: 562.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lignan P - 23363-35-1

CAS No. 23363-35-1
Molecular Formula C27H30O13
Molecular Weight 562.5 g/mol
IUPAC Name (5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1
Standard InChI Key FOVRGQUEGRCWPD-BRLGUANISA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
SMILES COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Appearance Solid powder
Melting Point 230-233 °C

Lignan P is a naturally occurring lignan glycoside with the molecular formula C27H30O13\text{C}_{27}\text{H}_{30}\text{O}_{13} and a molecular weight of 562.5 g/mol . It is structurally characterized as 4'-demethylepipodophyllotoxin-9β-glucopyranoside, featuring a glucopyranose unit attached to a dibenzylbutyrolactone skeleton . This compound belongs to the aryltetralin lignan subclass, derived from the oxidative coupling of two phenylpropanoid units .

Biosynthesis and Structural Classification

Lignan P is synthesized via the lignan biosynthetic pathway, which involves:

  • Enantioselective dimerization of coniferyl alcohol by dirigent proteins to form pinoresinol .

  • Reduction and oxidation steps catalyzed by pinoresinol/lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SIRD), respectively .

  • Glycosylation by UDP-glucosyltransferases, which attach a glucose moiety to enhance solubility and stability .

ActivityMechanism/EvidenceSource
Antitumor PotentialAnalogues (e.g., podophyllotoxin derivatives) inhibit topoisomerase II .
Antiviral ActivitySchinlignan G (a dibenzocyclooctadiene lignan) shows anti-HBV activity .
Metabolic HealthHigh lignan intake correlates with reduced type 2 diabetes risk .

Research Gaps and Future Directions

  • Synthetic Routes: No published total synthesis methods for Lignan P exist as of 2025.

  • Targeted Bioassays: Specific anticancer or antiviral studies on Lignan P are lacking.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator